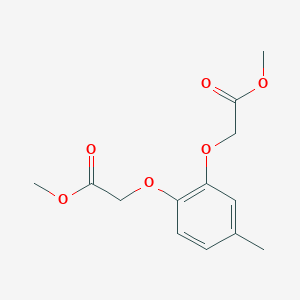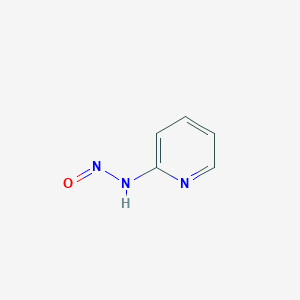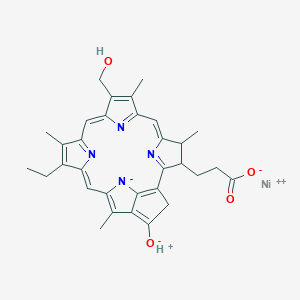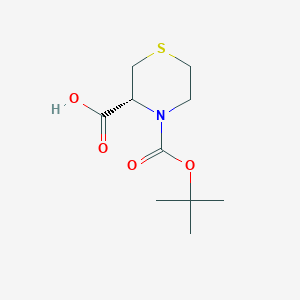
2,5-Dimethylterephthalonitrile
描述
2,5-Dimethylterephthalonitrile is used as a reagent to synthesize amides via acid-catalyzed hydration of nitrile compounds. It is also currently being used in rubber compositions .
Synthesis Analysis
The synthesis of 2,5-Dimethylterephthalonitrile can be achieved from P-XYLENE . Experimental and theoretical studies showed the differences observed in the benzylic tetrabromination reactions in 2,5-dimethylterephthalonitrile compared to 1,4-dimethylbenzene .Molecular Structure Analysis
The molecular formula of 2,5-Dimethylterephthalonitrile is C10H8N2 . The alpha-brominated 2,5-dimethylterephthalonitrile derivatives were comprised of 2-bromomethyl-5-methylterephthalonitrile (1), 2,5-bis (bromomethyl)terephthalonitrile (2), 2- (1,1-dibromo)methyl-5-methylterephthalonitrile (3) and 2-bromomethyl-5- (1,1-dibromo)methylterephthalonitrile (4) .Chemical Reactions Analysis
Experimental and theoretical studies showed the differences observed in the benzylic tetrabromination reactions in 2,5-dimethylterephthalonitrile compared to 1,4-dimethylbenzene .Physical And Chemical Properties Analysis
The physical form of 2,5-Dimethylterephthalonitrile is a solid . It has a molecular weight of 156.19 .科学研究应用
Synthesis of Coordination Polymers
2,5-Dimethylterephthalonitrile: (DMTPN) has been utilized in the synthesis of coordination polymers. For instance, compounds like [Cu(DMTPN)2]X(DMTPN)(thf), where X represents anions such as BF4 or ClO4, exhibit a three-fold interpenetrated diamondoid structure with π–π stacking of alternate coordinated and uncoordinated DMTPN . These structures are significant in the study of molecular frameworks and can lead to the development of new materials with unique properties.
Organic Synthesis
The compound serves as a precursor in organic synthesis, particularly in the formation of alpha-brominated derivatives. These derivatives are systematically investigated using techniques like NMR spectroscopy, MS, and chromatography . The reaction time and conditions play a crucial role in determining the yields and types of brominated products formed, which are essential for further chemical transformations.
Chemical Safety and Handling
DMTPN is also studied for its safety and handling procedures. Understanding its physical state, melting point, and associated hazards is crucial for researchers who handle the compound in the laboratory . Proper safety protocols ensure the well-being of scientists and the integrity of their research.
安全和危害
属性
IUPAC Name |
2,5-dimethylbenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIRGBDYMYVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348688 | |
| Record name | 2,5-dimethylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylterephthalonitrile | |
CAS RN |
39095-25-5 | |
| Record name | 2,5-dimethylterephthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dicyano-1,4-dimethylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary synthetic routes to obtain 2,5-Dimethylterephthalonitrile?
A1: 2,5-Dimethylterephthalonitrile can be synthesized from p-xylene in a three-step process. This involves aromatic bromination to yield 2,5-dibromo-p-xylene, followed by aromatic nucleophilic substitution with copper(I) cyanide to form DMTPN. []
Q2: How does 2,5-Dimethylterephthalonitrile behave in bromination reactions compared to similar compounds?
A2: Interestingly, DMTPN undergoes benzylic bromination at a slower rate compared to 1,4-dimethylbenzene. This difference arises from the presence of the nitrile groups in DMTPN, which influence its reactivity. While 1,4-dimethylbenzene yields two intermediate compounds during bromination, DMTPN produces four distinct intermediates. [] This highlights the impact of substituents on reaction kinetics and product distribution.
Q3: What are the notable applications of 2,5-Dimethylterephthalonitrile in materials chemistry?
A4: DMTPN serves as a bridging ligand in the synthesis of coordination polymers, forming diverse network structures with copper(I) ions. [, , ] The structural features of these polymers, such as dimensionality and porosity, are influenced by factors like counterions and solvent molecules present during synthesis. [] For example, [Cu(DMTPN)2]X(DMTPN)(THF), where X represents BF4- or ClO4-, adopts a three-fold interpenetrated diamondoid structure. [] Another intriguing example is Cu(DMTPN)2(TTF)0.5, where tetrathiafulvalene (TTF) acts as a co-ligand, bridging copper(I) ions alongside DMTPN to create a two-dimensional polymeric framework. []
Q4: What analytical techniques are crucial for studying 2,5-Dimethylterephthalonitrile and its derivatives?
A5: Characterization of DMTPN and its brominated derivatives heavily relies on spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] NMR provides detailed insights into the molecular structure and confirms the presence of specific functional groups. MS is vital for determining molecular weight and identifying different brominated products. Additionally, chromatographic techniques, particularly column chromatography, are employed for the separation and purification of the reaction mixture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














